4-((4-(2-((4-amino-2,3,5,6-tetramethylphenyl)amino)-N-methylacetamido)piperidin-1-yl)methyl)benzamide
Overview
Description
SUN11602 is a novel aniline compound, which mimics the neuroprotective mechanisms of basic fibroblast growth factor. In primary cultures of rat cerebrocortical neurons, SUN11602 and bFGF prevented glutamate-induced neuronal death.
Scientific Research Applications
Synthesis and Characterization
The compound falls into a broader category of benzamides and their derivatives, which have been extensively studied for their synthesis, characterization, and potential bioactivity. For instance, the study of metal complexes of new benzamides, including similar structures, revealed their synthesis process and structural features determined through various analytical and spectral methods. These complexes exhibited significant in vitro antibacterial activity against various bacterial strains, showing the potential of benzamides in developing new antibacterial agents (Khatiwora et al., 2013).
Potential Therapeutic Applications
Several studies have explored benzamide derivatives for their therapeutic potential, particularly as serotonin receptor agonists, indicating their possible application in gastrointestinal motility disorders (Sonda et al., 2003). Another avenue of research has focused on the anticonvulsant activity of 4-aminophenylacetamides, a closely related chemical class, suggesting the potential of benzamide derivatives in epilepsy treatment (Clark & Davenport, 1988).
Antimicrobial and Anti-inflammatory Properties
The antimicrobial and anti-inflammatory properties of benzamide derivatives have also been documented. For example, novel benzodifuranyl, triazines, and oxadiazepines derived from benzamide compounds have demonstrated significant analgesic and anti-inflammatory activities, indicating their use in pain management and inflammation reduction (Abu‐Hashem et al., 2020).
Drug Development
Benzamide derivatives have been investigated for their role in drug development, such as in the creation of novel serotonin 4 receptor agonists with potential applications in treating gastrointestinal disorders (Sonda et al., 2004). Additionally, their involvement in histone deacetylase inhibition showcases their potential in cancer treatment and epigenetic therapies (Zhou et al., 2008).
properties
IUPAC Name |
4-[[4-[[2-(4-amino-2,3,5,6-tetramethylanilino)acetyl]-methylamino]piperidin-1-yl]methyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N5O2/c1-16-18(3)25(19(4)17(2)24(16)27)29-14-23(32)30(5)22-10-12-31(13-11-22)15-20-6-8-21(9-7-20)26(28)33/h6-9,22,29H,10-15,27H2,1-5H3,(H2,28,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCODNOOPOPTZMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1N)C)C)NCC(=O)N(C)C2CCN(CC2)CC3=CC=C(C=C3)C(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-(2-((4-amino-2,3,5,6-tetramethylphenyl)amino)-N-methylacetamido)piperidin-1-yl)methyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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